Dolutegravir (brand names: Tivicay and Tivicay PD) is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of HIV infection in combination with:
Other HIV medicines in adults;
Other HIV medicines in children at least 4 weeks of age and older who weigh at least 6.6 lb (3 kg) and who meet specific requirements, as determined by a health care provider; or
Rilpivirine (brand name: Edurant) in adults to replace their current HIV medicines when their health care provider determines that they meet certain requirements.
Dolutegravir is always used in combination with other HIV medicines.
Dolutegravir Sodium is the sodium salt form of dolutegravir, an orally bioavailable integrase strand-transfer inhibitor (INSTI), with activity against human immunodeficiency virus type 1 (HIV-1) infection. Upon oral administration, dolutegravir binds to the active site of integrase, an HIV enzyme that catalyzes the transfer of viral genetic material into human chromosomes. This prevents integrase from binding to retroviral deoxyribonucleic acid (DNA), and blocks the strand transfer step, which is essential for the HIV replication cycle. This prevents HIV-1 replication.
See also: Dolutegravir (has active moiety); Dolutegravir sodium; lamivudine (component of); Dolutegravir sodium; rilpivirine hydrochloride (component of).
Dolutegravir sodium
CAS No.: 1051375-19-9
VCID: VC0529309
Molecular Formula: C20H18F2N3NaO5
Molecular Weight: 441.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
Dolutegravir sodium is a pharmaceutical compound used primarily in the treatment of human immunodeficiency virus (HIV) infections. It is an integrase inhibitor, which means it works by blocking the integration of viral DNA into the host cell's genome, a crucial step in the replication cycle of HIV-1 . This article provides a comprehensive overview of dolutegravir sodium, including its chemical properties, clinical applications, and research findings. Clinical ApplicationsDolutegravir sodium is used in combination with other antiretroviral drugs for the treatment of HIV-1 infections in both adults and children. It is particularly noted for its use in antiretroviral-naive patients or those who are antiretroviral-experienced but integrase strand transfer inhibitor (INSTI)-naive . Indications
Dosage FormsDolutegravir sodium is available in various formulations, including single-entity tablets and fixed-dose combinations with other antiretrovirals like lamivudine and tenofovir disoproxil fumarate . Mechanism of ActionDolutegravir acts by inhibiting the HIV integrase enzyme, which is essential for the integration of viral DNA into the host genome. This inhibition blocks the strand transfer step, preventing the virus from replicating .
Research FindingsResearch on dolutegravir sodium has shown it to be highly effective in suppressing HIV-1 viral loads when used as part of a combination antiretroviral therapy regimen. It has a favorable safety profile and is well-tolerated by most patients . Clinical TrialsClinical trials have demonstrated the efficacy of dolutegravir-based regimens in achieving viral suppression in both treatment-naive and treatment-experienced patients. Its use has been associated with a low rate of resistance development compared to other integrase inhibitors . Pharmaceutical FormulationsDolutegravir sodium is available in dispersible tablets, which can be divided into equal halves. Each tablet typically contains 10 mg of dolutegravir (as sodium) and excipients like mannitol . Formulation Details
|
||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1051375-19-9 | ||||||||||||||
Product Name | Dolutegravir sodium | ||||||||||||||
Molecular Formula | C20H18F2N3NaO5 | ||||||||||||||
Molecular Weight | 441.4 g/mol | ||||||||||||||
IUPAC Name | sodium;(3S,7R)-13-[(2,4-difluorophenyl)methylcarbamoyl]-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-olate | ||||||||||||||
Standard InChI | InChI=1S/C20H19F2N3O5.Na/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22;/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28);/q;+1/p-1/t10-,15+;/m1./s1 | ||||||||||||||
Standard InChIKey | UGWJRRXTMKRYNK-VSLILLSYSA-M | ||||||||||||||
Isomeric SMILES | C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)[O-].[Na+] | ||||||||||||||
SMILES | CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)[O-].[Na+] | ||||||||||||||
Canonical SMILES | CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)[O-].[Na+] | ||||||||||||||
Appearance | Solid powder | ||||||||||||||
Purity | >98% (or refer to the Certificate of Analysis) | ||||||||||||||
Shelf Life | >3 years if stored properly | ||||||||||||||
Solubility | Soluble in DMSO | ||||||||||||||
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). | ||||||||||||||
Synonyms | GSK1349572 sodium; GSK-1349572 sodium; GSK 1349572 sodium; Dolutegravir Sodium; | ||||||||||||||
PubChem Compound | 46216142 | ||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume